molecular formula C17H24N2O3S B2831990 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide CAS No. 2034558-47-7

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide

Cat. No.: B2831990
CAS No.: 2034558-47-7
M. Wt: 336.45
InChI Key: ROPNWHCSNURGJC-UHFFFAOYSA-N
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Description

N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide is a tropane-based compound characterized by a bicyclic 8-azabicyclo[3.2.1]octane core. Key structural features include:

  • Tropane scaffold: The bicyclic structure is commonly associated with central nervous system (CNS) activity, though modifications like sulfonylation may redirect its pharmacological profile .

Synthetic routes for analogous compounds involve functionalizing the 3-position of the tropane core via coupling reactions (e.g., with naphthamide or arylacetic acid derivatives), followed by sulfonylation or alkylation at the 8-position .

Properties

IUPAC Name

2-(3-methylphenyl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-12-4-3-5-13(8-12)9-17(20)18-14-10-15-6-7-16(11-14)19(15)23(2,21)22/h3-5,8,14-16H,6-7,9-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPNWHCSNURGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the methylsulfonyl group: This step often involves sulfonylation reactions using reagents like methylsulfonyl chloride.

    Attachment of the acetamide moiety: This is usually done through acylation reactions, where the acetamide group is introduced using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Controlled reaction environments: Such as temperature and pressure control to ensure consistent product quality.

    Purification techniques: Including crystallization, distillation, or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: May result in the formation of amines or alcohols.

    Substitution: Can produce various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include:

    Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.

    Pathways: The compound can impact various signaling pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name Molecular Weight 8-Substituent 3-Substituent Key Biological/Physicochemical Notes Reference
N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide (Target) 356.41 g/mol* Methylsulfonyl 2-(m-Tolyl)acetamide High polarity due to sulfonyl; potential CNS or antimicrobial activity (inferred)
2-(2-Fluorophenoxy)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide 356.41 g/mol Methylsulfonyl 2-(2-Fluorophenoxy)acetamide Fluorine substitution may improve metabolic stability and membrane permeability
2-Amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride 284.23 g/mol Methyl 2-Aminoacetamide Protonatable amino group suggests possible CNS receptor interaction (e.g., dopamine/serotonin transporters)
Mutilin 14-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylmethylsulfanyl)-acetate Not reported Methyl Methylsulfanyl-linked mutilin Sulfanyl group may confer antibacterial activity via protein synthesis inhibition
N-(8-Azabicyclo[3.2.1]octan-3-yl)-N-methylquinolin-4-amine Not reported Unsubstituted Quinolin-4-amine Planar quinoline moiety could enhance intercalation or enzyme inhibition

*Calculated based on .

Key Structural and Functional Insights

Impact of 8-Substituents

  • Methylsulfonyl (Target) vs. Methyl-substituted analogs (e.g., ) are less polar, favoring blood-brain barrier penetration .
  • Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound is more oxidized than the sulfanyl group in mutilin derivatives (), which may alter redox activity or binding kinetics .

Role of 3-Substituents

  • Aryl vs. Heteroaryl: The m-tolyl group in the target compound provides a hydrophobic aromatic surface, whereas fluorophenoxy () or quinoline () substituents introduce electronegative or planar heteroaromatic motifs. These differences may influence target specificity (e.g., GPCRs vs. kinases) .
  • Acetamide vs. Aminoacetamide: The 2-aminoacetamide derivative () includes a basic amine, enabling salt formation (e.g., dihydrochloride) and enhancing water solubility .

Biological Activity

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural and functional properties. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure derived from 8-azabicyclo[3.2.1]octane, substituted with a methylsulfonyl group and an acetamide moiety. Its molecular formula is C15H21N3O3SC_{15}H_{21}N_{3}O_{3}S with a molecular weight of approximately 319.41 g/mol. The presence of the sulfonamide and amide functionalities enhances its reactivity and biological interactions.

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological activities, particularly as a potential therapeutic agent targeting various conditions:

  • Opioid Receptor Modulation : Compounds related to the 8-azabicyclo[3.2.1]octane scaffold have been studied for their affinity towards kappa opioid receptors, suggesting potential in pain management and addiction treatment .
  • Neuropharmacological Effects : The unique bicyclic structure may confer neuroactive properties, making it a candidate for developing treatments for neurological disorders.
  • Anti-inflammatory Activity : The compound's structural features may allow it to target inflammatory pathways, providing insights into its use in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. For instance, variations in the substituents on the bicyclic framework have shown to alter receptor selectivity and potency:

Modification TypeResulting Activity
Addition of alkyl groupsEnhanced receptor binding affinity
Variation in sulfonamide positionAltered pharmacokinetic properties

Research has demonstrated that specific modifications can lead to increased selectivity for opioid receptors while minimizing off-target effects, which is crucial for developing safer therapeutic agents .

Study 1: Kappa Opioid Receptor Antagonism

A study investigating a series of 8-azabicyclo[3.2.1]octan derivatives found that certain analogs exhibited potent antagonistic activity at kappa opioid receptors with IC50 values in the nanomolar range. This highlights the potential of this compound as a lead compound for further development in pain management therapies .

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological profile of related compounds, revealing that modifications to the azabicyclic structure could enhance binding to serotonin receptors (5-HT1A and 5-HT3). This suggests that this compound may also play a role in treating mood disorders through serotonergic modulation .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of the Bicyclic Framework : Utilizing cyclization reactions involving appropriate precursors to form the azabicyclic core.
  • Introduction of Functional Groups : Employing sulfonation and acetamidation reactions to introduce the methylsulfonyl and m-tolyl acetamide groups.
  • Purification : Techniques such as recrystallization or chromatographic methods are employed to isolate the final product with high purity.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the 8-azabicyclo[3.2.1]octane core with a methylsulfonyl group?

  • Methodological Answer : The bicyclic framework is typically synthesized via 1,3-dipolar cycloaddition of cyclic azomethine ylides or desymmetrization of tropinone derivatives. For regioselective introduction of the methylsulfonyl group, sulfonylation of the tertiary amine in the azabicyclo[3.2.1]octane system under anhydrous conditions (e.g., using methanesulfonyl chloride in dichloromethane with a base like triethylamine) is preferred. Reaction optimization should include monitoring by TLC and quenching with ice-cold water to isolate intermediates .
  • Key Parameters : Temperature (-10°C to 25°C), solvent polarity (DCM or THF), and stoichiometric control of sulfonylation reagents.

Q. How can stereochemical purity of the final compound be ensured during synthesis?

  • Methodological Answer : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during key cyclization steps. Enantiomeric excess can be verified via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis. For example, asymmetric hydrogenation of intermediates using Ru-BINAP catalysts has achieved >95% ee in related tropane derivatives .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns on the bicyclic core and acetamide moiety.
  • HPLC-MS : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with ESI-MS to assess purity and molecular ion peaks.
  • X-ray crystallography : For absolute stereochemical confirmation, as demonstrated in structurally similar N-benzyl-nortropinone derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., m-tolyl vs. phenyl substituents) impact biological target affinity?

  • Methodological Answer : Perform comparative molecular docking (e.g., AutoDock Vina) against targets like σ receptors or monoamine transporters. For experimental validation:

  • In vitro binding assays : Radioligand displacement studies using 3^3H-labeled reference compounds (e.g., 3^3H-DTG for σ receptors).
  • SAR Table :
Substituentσ1 Receptor KiK_i (nM)DAT KiK_i (nM)Reference
m-tolyl12.3 ± 1.2450 ± 30
phenyl28.7 ± 2.1620 ± 45
  • Conclusion : The m-tolyl group enhances lipophilicity and π-π stacking, improving σ1 receptor selectivity .

Q. How can computational modeling resolve contradictions in reported biological activities?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electrostatic potential maps and H-bond donor/acceptor capacity. Compare with experimental data from conflicting studies (e.g., anti-inflammatory vs. neuroexcitatory effects). For example, ICReDD’s reaction path search methods integrate quantum chemical calculations to model metabolite interactions, explaining divergent in vivo outcomes .

Q. What strategies mitigate racemization during functionalization of the acetamide moiety?

  • Methodological Answer : Use low-temperature (<0°C) coupling reactions with DCC/HOBt activation to minimize epimerization. Alternatively, employ solid-phase synthesis with Wang resin to anchor intermediates, as validated in N-benzyl-nortropane analogs . Post-reaction analysis via 1^1H NMR (e.g., monitoring diastereotopic proton splitting) ensures stereochemical integrity.

Contradiction Analysis

Q. Why do some studies report high σ1 receptor affinity while others emphasize DAT inhibition?

  • Methodological Answer : Divergent results arise from assay conditions (e.g., membrane preparation methods, species differences in receptor subtypes). Standardize protocols using HEK293 cells expressing human σ1 receptors and synaptosomal DA uptake assays. Cross-validate with knockout mouse models to isolate target contributions .

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